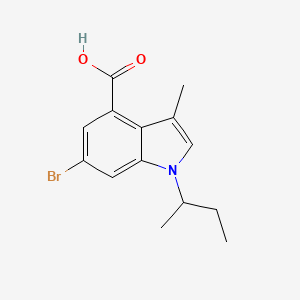

6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid

Descripción general

Descripción

6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This particular compound is characterized by the presence of a bromine atom at the 6th position, a sec-butyl group at the 1st position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid typically involves several steps:

Alkylation: The sec-butyl group can be introduced at the 1st position via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methylation: The methyl group at the 3rd position can be introduced using a methylating agent like methyl iodide in the presence of a base.

Carboxylation: The carboxylic acid group at the 4th position can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the indole is treated with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and alkylation steps, and employing efficient purification techniques like crystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of this compound derivatives with hydroxyl or carboxyl groups.

Reduction: Formation of 6-hydro-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid or 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-methanol.

Substitution: Formation of 6-substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

6-Bromo-1-(sec-butyl)-1H-indole-4-carboxylic acid: Lacks the methyl group at the 3rd position.

1-(sec-Butyl)-3-methyl-1H-indole-4-carboxylic acid: Lacks the bromine atom at the 6th position.

6-Bromo-3-methyl-1H-indole-4-carboxylic acid: Lacks the sec-butyl group at the 1st position.

Uniqueness: The presence of both the bromine atom and the sec-butyl group in 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid provides unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its reactivity, binding interactions, and overall biological activity.

Actividad Biológica

6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid, a compound with the molecular formula and a molecular weight of approximately 310.19 g/mol, is notable for its unique structural features, including a bromine atom at the 6-position of the indole ring and a carboxylic acid functional group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties, which will be explored in detail in this article.

Structural Characteristics

The compound's structure can be summarized as follows:

- Indole Ring : Central to its activity, the indole moiety is known for its role in various biological processes.

- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially influencing receptor interactions.

- Sec-butyl Group : This aliphatic side chain may affect solubility and biological distribution.

- Carboxylic Acid Group : Essential for interaction with biological targets.

Table 1: Structural Features Comparison

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H16BrNO2 | Bromine at 6-position; sec-butyl at 1-position |

| 6-Bromoindole | C8H7BrN | Simpler structure; lacks carboxylic acid |

| 3-Methylindole | C9H9N | No bromine; different substitution pattern |

Anticancer Potential

Research indicates that compounds with indole structures often exhibit significant anticancer activity. Preliminary studies on this compound suggest it may inhibit cancer cell proliferation through various mechanisms.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Evidence suggests that this compound may cause cell cycle arrest at specific phases, particularly G0/G1 or G2/M, leading to reduced cell viability.

- Calcium Channel Interaction : Some studies have indicated that indole derivatives can interact with voltage-gated calcium channels, affecting intracellular calcium levels and impacting cell survival.

Study on Neuroblastoma Cells

A study investigated the effects of a structurally similar compound on neuroblastoma X glioma cell lines, revealing that it inhibited voltage-gated calcium channels and reduced neuronal viability through dose-dependent mechanisms . This suggests potential neuroprotective or neurotoxic effects that warrant further investigation.

In Vivo Assays

In vivo assays using zebrafish models have shown that treatment with related indole compounds resulted in tumor regression, indicating potential therapeutic applications for this compound in oncology .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination of Indoles : Introducing bromine at the desired position.

- Carboxylation : Adding the carboxylic acid group through various carbon chain elongation techniques.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Bromination | Electrophilic Substitution | Bromine, Catalyst |

| Carboxylation | Nucleophilic Substitution | Carbon Dioxide, Base |

Propiedades

IUPAC Name |

6-bromo-1-butan-2-yl-3-methylindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-4-9(3)16-7-8(2)13-11(14(17)18)5-10(15)6-12(13)16/h5-7,9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHASPSXISNLSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.